Cas no 1805646-74-5 (Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate)

Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate
-
- インチ: 1S/C12H9ClF3NO2/c1-19-11(18)4-7-2-8(5-13)9(6-17)3-10(7)12(14,15)16/h2-3H,4-5H2,1H3
- InChIKey: HTDLCEAVKRJFIX-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C#N)=CC(C(F)(F)F)=C(C=1)CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 377
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 2.7
Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013012553-500mg |
Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate |
1805646-74-5 | 97% | 500mg |
855.75 USD | 2021-06-25 | |
Alichem | A013012553-1g |
Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate |
1805646-74-5 | 97% | 1g |
1,579.40 USD | 2021-06-25 | |
Alichem | A013012553-250mg |
Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate |
1805646-74-5 | 97% | 250mg |
504.00 USD | 2021-06-25 |
Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate 関連文献
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetateに関する追加情報
Research Brief on Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate (CAS: 1805646-74-5) and Its Applications in Chemical Biology and Pharmaceutical Research
Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate (CAS: 1805646-74-5) is a specialized chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This ester derivative, characterized by its trifluoromethyl and cyano functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features make it particularly valuable for the development of novel therapeutics, including enzyme inhibitors and receptor modulators. Recent studies have explored its potential in targeted drug design, leveraging its reactivity for the construction of complex pharmacophores.
Recent advancements in synthetic methodologies have highlighted the role of Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate in facilitating efficient C-C and C-N bond formations. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of trifluoromethylated heterocycles, a class of compounds with enhanced metabolic stability and binding affinity. The study reported a high-yield, one-pot reaction protocol using this intermediate, underscoring its importance in streamlining drug discovery workflows. Furthermore, its chloromethyl moiety has been exploited for selective alkylation reactions, enabling the development of covalent inhibitors targeting cysteine residues in disease-relevant proteins.
In the context of pharmaceutical applications, Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate has been investigated as a precursor for the synthesis of kinase inhibitors. A 2024 preprint on bioRxiv detailed its incorporation into a series of pyridine-based compounds exhibiting potent activity against aberrant kinase signaling pathways in cancer models. The trifluoromethyl group, in particular, was shown to enhance membrane permeability and pharmacokinetic properties, addressing a common challenge in small-molecule drug development. Additionally, computational docking studies have predicted favorable interactions between derivatives of this compound and ATP-binding sites of clinically relevant kinases.
Beyond its synthetic utility, the safety profile and metabolic fate of Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate have been subjects of recent investigation. A collaborative study between academic and industrial researchers (2023, Chemical Research in Toxicology) characterized its in vitro metabolism using human liver microsomes, identifying the major oxidative pathways and potential reactive metabolites. These findings are critical for assessing the compound's suitability as a scaffold in lead optimization campaigns, where metabolic stability and toxicity are key considerations.
Looking ahead, the unique properties of Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate position it as a promising building block for next-generation therapeutics. Ongoing research is exploring its application in PROTAC (proteolysis-targeting chimera) design, where its ability to form stable linkages between target proteins and E3 ubiquitin ligases could revolutionize targeted protein degradation strategies. As the chemical biology field continues to evolve, this compound is expected to play an increasingly important role in addressing unmet medical needs through innovative molecular design.
1805646-74-5 (Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate) 関連製品
- 1261801-87-9(4-(3-Bromo-2-iodobenzoyl)pyridine)
- 2211985-36-1(Nipocalimab)
- 127792-81-8(1H-Indole-5-carbonitrile, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-)
- 896291-81-9(N-cyclopropyl-N'-{1-(4-methoxybenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 175290-73-0(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride)
- 15074-54-1(2-Chlorophenyl dichlorophosphate)
- 2359-09-3(5-tert-Butyl-isophthalic acid)
- 2287246-75-5(Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate)
- 2228606-49-1(1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid)
- 1432297-98-7(1,2,4-Triazolo[4,3-a]pyridine, 3-(chloromethyl)-5,6,7,8-tetrahydro-)




